2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl-

Descripción general

Descripción

“2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl-” is a chemical substance with the EC number 247-781-6 and the CAS number 26544-38-7 . It is also known by other names and identifiers .

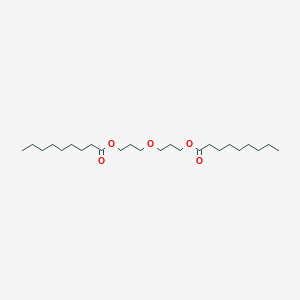

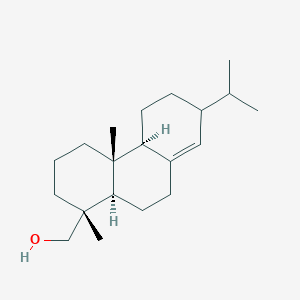

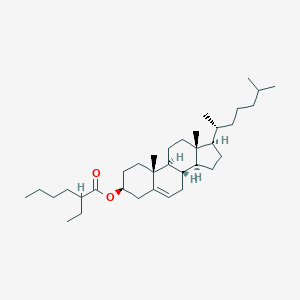

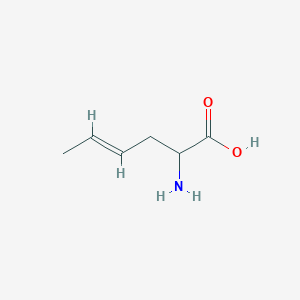

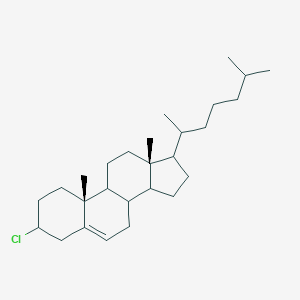

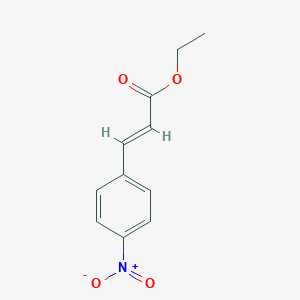

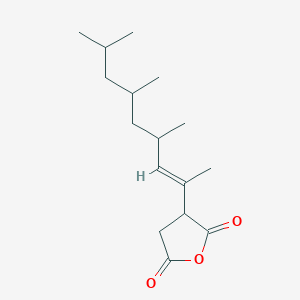

Molecular Structure Analysis

The molecular structure of “2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl-” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Physical And Chemical Properties Analysis

The molecular formula of “2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl-” identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance . More specific physical and chemical properties were not found in the available sources.

Aplicaciones Científicas De Investigación

Atmospheric Chemistry and Environmental Impact

- Quantification in Ambient Aerosol : Furandiones, including 2,5-furandione, are byproducts of photooxidation of volatile organic compounds and contribute to secondary organic aerosol (SOA). A study developed a method for quantifying furandiones in fine particulate matter, highlighting their significance in assessing anthropogenic SOA sources and potential health impacts (Al-Naiema, Stone, & Roppo, 2017).

Organic Synthesis and Chemical Reactions

- Synthesis from Diethyl Oxalate : Dihydro-2,3-furandiones were synthesized using diethyl oxalate and various aldehydes, demonstrating their versatility as synthetic intermediates (Hata, Morishita, Akutsu, & Kawamura, 1991).

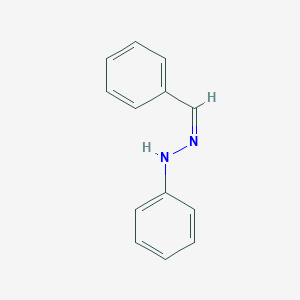

- Reactions with Semi-/Thiosemicarbazones : A study explored the reactions of 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3- furandione with semi-/thiosemicarbazones, leading to the synthesis of novel pyrimidine derivatives, highlighting the compound's reactivity and utility in creating heterocyclic systems (Önal & Yıldırım, 2007).

Particle Formation in Atmosphere

- Secondary Organic Aerosol Formation : Research on furandiones, including 2,5-furandione, investigated their role in the formation of secondary organic aerosols by reacting with aldehydes and water vapor on inorganic aerosol seed particles (Koehler et al., 2004).

Heterocyclic Chemistry

- Formation of Heterocyclic Compounds : Various studies focused on the synthesis of novel heterocyclic compounds using furandiones as building blocks. These include the synthesis of pyrimidines, pyridazines, and imidazoles (Yıldırım & Ilhan, 1997), (Sarıpınar et al., 2006).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research on 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-diones derived from furandiones showed antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli (Igidov et al., 1999).

Safety And Hazards

The ‘Hazard classification and labelling’ section shows the hazards of a substance based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . Other release to the environment of this substance is likely to occur from indoor use in close systems with minimal release .

Propiedades

IUPAC Name |

3-[(E)-4,6,8-trimethylnon-2-en-2-yl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-10(2)6-11(3)7-12(4)8-13(5)14-9-15(17)19-16(14)18/h8,10-12,14H,6-7,9H2,1-5H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRBLKRDTHYRRV-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(C)C=C(C)C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C)CC(C)/C=C(\C)/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

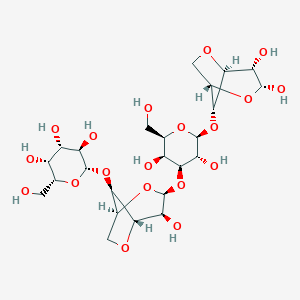

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.